

Fedratinib versus pacritinib thrombocytopenic patients

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Compound Focus: Fedratinib

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Mechanism of Action and Indications

While both **fedratinib** and pacritinib are oral kinase inhibitors used for myelofibrosis, their precise molecular targets and specific approved indications differ, as outlined in the table below.

Feature	Fedratinib	Pacritinib
Primary Target	JAK2 [1] [2]	JAK2 [1] [2]
Secondary Targets	FLT3 [2]	IRAK1, ACVR1 [3] [2]
Core Indication	Intermediate-2 or high-risk primary or secondary MF [1]	MF, specifically in patients with platelet counts <50,000/ μ L [1] [4] [2]
Key Differentiator	Effective in patients with platelet counts as low as 50,000/ μ L [4]	Can be used safely at full dose despite severe thrombocytopenia; also shows anemia benefit [5] [4] [2]

Comparative Efficacy in Thrombocytopenic Patients

A direct head-to-head clinical trial between **fedratinib** and pacritinib has not been conducted. However, a **Simulated Treatment Comparison (STC)** study using pooled data from their respective clinical trials provides the best available comparative evidence for patients with thrombocytopenia (platelets $< 100 \times 10^9/L$) [6] [7].

The table below summarizes the key efficacy outcome from this analysis, which focused on the proportion of patients achieving a **35% or greater reduction in spleen volume (SVR $\geq 35\%$)**, a key efficacy endpoint in MF trials [6] [7].

Analysis Method	Fedratinib vs. Pacritinib (SVR $\geq 35\%$)	Result
Naive ITC (Unadjusted)	Relative Risk (RR)	1.67 (95% CI: 0.94-2.97) [6] [7]
STC (Adjusted for baseline factors*)	Relative Risk (RR)	1.76 (95% CI: 1.00-3.10) [6] [7]

> ***Key Baseline Factors Adjusted For:** ECOG performance status, JAK2 V617F mutation status, and prior ruxolitinib exposure [6] [7].

- **Subgroup Analysis:** Among patients who had received ruxolitinib in prior lines of therapy, **fedratinib** was associated with a significantly higher proportion achieving SVR $\geq 35\%$ (RR: 2.82; 95% CI: 1.02-7.82) [6].
- **Sensitivity Analysis:** The comparative efficacy in favor of **fedratinib** remained consistent and significant even when adjusting for different potential median baseline platelet counts (25, 50, and $75 \times 10^9/L$), suggesting the findings are robust across various levels of thrombocytopenia [6] [7].

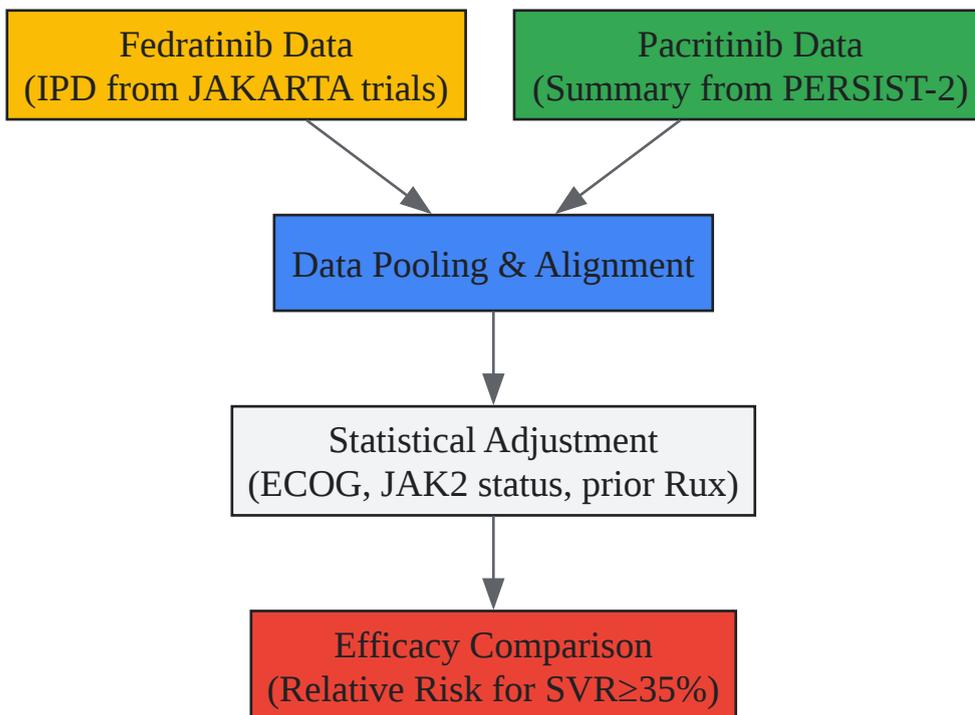
Experimental Protocols for Key Data

To critically assess the comparative data, it is important to understand the methodology behind the STC study.

1. Source Data and Population

- **Fedratinib Data:** Individual patient-level data was pooled from the **fedratinib** 400 mg arms of the JAKARTA and JAKARTA-2 trials, specifically for patients with baseline platelets $<100 \times 10^9/L$ [6] [7].
- **Pacritinib Data:** Published summary data from the pacritinib 200 mg twice-daily arm of the PERSIST-2 trial served as the comparator [6] [7]. This trial enrolled patients with platelet counts $\leq 100,000/\mu L$ [4].

2. Simulated Treatment Comparison (STC) Workflow The following diagram illustrates the process of the unanchored indirect treatment comparison used to generate the efficacy results.



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Clinical Safety and Positioning

Safety profiles and expert clinical opinions further guide the appropriate use of each agent.

Aspect	Fedratinib	Pacritinib
Common Side Effects	Anemia, diarrhea, nausea, vomiting [1]	Anemia, diarrhea, nausea, thrombocytopenia [1]

Aspect	Fedratinib	Pacritinib
Important Warnings	Black box warning for encephalopathy (including Wernicke's); requires thiamine level assessment and supplementation [4]	Contraindicated in patients with severe renal or hepatic impairment [1]
Expert Clinical Guidance	Considered a strong option in the second-line after ruxolitinib failure , particularly in patients with proliferative disease (higher cell counts) [5]. Also a frontline option for patients with platelets 50,000-100,000/ μL [4].	Its primary niche is in cytopenic myelofibrosis [4]. It is the preferred first-line option for patients with platelets <50,000/μL and remains a strong choice in the second-line for any patient with significant thrombocytopenia or anemia [5] [2].

Conclusion and Key Takeaways

- In patients with myelofibrosis and thrombocytopenia, **fedratinib demonstrated a statistically significant greater efficacy in reducing spleen volume compared to pacritinib** after adjusting for baseline patient characteristics [6] [7].
- **The choice in clinical practice is highly patient-specific.** Pacritinib has a definitive role as a first-line agent for patients with very low platelet counts (<50,000/ μL) due to its safety profile in this population and its associated anemia benefit [4] [2]. **Fedratinib** is an effective option, particularly after ruxolitinib failure or in patients with less severe thrombocytopenia.
- **Real-world evidence studies** are needed to further validate the comparative effectiveness of these treatments in routine clinical practice [6] [7].

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